molecular formula C24H24FN7O2 B2428011 7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1251626-77-3

7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No. B2428011
M. Wt: 461.501
InChI Key: LBMHFWYVNYBWII-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIP belongs to the class of imidazo[1,2-a]pyrazin-8(7H)-one molecules and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Abignente et al. (1993) detailed the synthesis of 2-phenyl- and 2-(p-chlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylic esters and acids, evaluating their in vivo anti-inflammatory and analgesic activities. These compounds demonstrated significant anti-inflammatory properties comparable to indomethacin, a standard drug used for such purposes (Abignente et al., 1993).

Luminescence Properties

The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including those related to the queried chemical, was reviewed by Teranishi (2007). This review focused on bioluminescence in marine organisms and potential applications in bioassay through chemiluminescence (Teranishi, 2007).

Spectroscopic Properties

Nakai et al. (2003) investigated the spectroscopic properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives. Their study provided insights into the molecular structure and interactions, contributing to a deeper understanding of these compounds' physical properties (Nakai et al., 2003).

Antimicrobial Activity

Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and evaluated their antimicrobial activity. Some of these compounds exhibited promising antimicrobial properties, suggesting potential applications in combating microbial infections (Jyothi & Madhavi, 2019).

Metal-Ion Complexation

Hirano et al. (2010) explored the metal-ion complexation of imidazo[1,2-a]pyrazin-3(7H)-one derivatives. Their findings suggested that these compounds could act as sensors for the Lewis acidity of metal ions in aprotic solutions, indicating their utility in chemical sensing applications (Hirano et al., 2010).

Aurora Kinase Inhibition

Bouloc et al. (2010) co-crystallized an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase, leading to the design of selective inhibitors for Aurora kinases in cells. This research has implications for the development of new cancer therapies (Bouloc et al., 2010).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMHFWYVNYBWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-2-(2,4-difluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one

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